2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride
Description
2-Amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride is a substituted ethanolamine derivative featuring a 2-chlorophenyl group attached to the central carbon of the ethanolamine backbone. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmacological applications.
Synthesis and Physical Properties: The compound is synthesized via catalytic β-C-H amination, yielding 82% of the amino alcohol after hydrolysis, with 95% purity confirmed by <sup>1</sup>H NMR. Its thin-layer chromatography (TLC) retention factor (Rf) is 0.17 in a 30% isopropanol/CH2Cl2 solvent system .
Properties
CAS No. |
2027496-47-3 |
|---|---|
Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Nitro-2-(2-chlorophenyl)ethan-1-ol
The nitro-alcohol precursor is synthesized via Henry reaction between 2-chlorobenzaldehyde and nitromethane under basic conditions. Key reaction parameters include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Prevents side-product formation |
| Base | Ammonium hydroxide (25% aq.) | Maintains pH 9–10 |
| Temperature | 0–5°C | Minimizes aldol condensation |
| Reaction Time | 12–16 hours | Ensures complete conversion |
This step typically achieves 68–72% isolated yield after recrystallization from ethyl acetate/hexane.
Catalytic Hydrogenation of Nitro-Alcohol
The nitro group is reduced to an amine using hydrogen gas over heterogeneous catalysts:
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C (5 wt%) | 3–5 | 25 | 85 |
| Raney Nickel | 10–15 | 50 | 78 |
| PtO₂ | 1–2 | 30 | 82 |
Pd/C demonstrates superior selectivity, minimizing over-reduction of the hydroxyl group. Post-hydrogenation, the free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt (93–97% purity by HPLC).
Reductive Amination Strategies
Alternative routes employ reductive amination of 2-(2-chlorophenyl)glycolaldehyde with ammonia sources:
Reaction Mechanism and Conditions
The aldehyde undergoes condensation with ammonium chloride in the presence of sodium cyanoborohydride:
Critical parameters:
-
Solvent : Methanol/water (4:1) enables proton transfer for imine formation
-
pH : Maintained at 6.5–7.0 using acetic acid
-
Temperature : 40°C for 8 hours
This method provides 65–70% yield but requires strict pH control to prevent aldehyde polymerization.
Industrial-Scale Production Techniques
Large-scale manufacturing employs continuous flow reactors to enhance process safety and efficiency:
Flow Hydrogenation System Design
| Component | Specification |
|---|---|
| Reactor Type | Packed-bed with Pd/Al₂O₃ catalyst |
| Residence Time | 12–15 minutes |
| H₂ Pressure | 10 bar |
| Temperature | 45°C |
| Throughput | 5 kg/h |
Continuous crystallization downstream ensures consistent particle size distribution (D90 < 50 μm) for pharmaceutical-grade material.
Purification and Analytical Control
Final product purity is achieved through multi-stage crystallization:
| Step | Condition | Impurity Removal |
|---|---|---|
| Primary | Ethanol/water (1:3), −10°C | Unreacted nitro compounds |
| Secondary | Acetone/diethyl ether, 25°C | Inorganic salts |
| Final | Hot filtration (70°C) | Polymeric byproducts |
Analytical characterization employs:
-
HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 → 60:40 over 20 min)
-
XRPD : Confirms crystalline form (characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°)
-
Karl Fischer Titration : Residual H₂O < 0.5% w/w
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|
| Nitro Reduction | 85 | 97 | Excellent |
| Reductive Amination | 70 | 95 | Moderate |
| Flow Hydrogenation | 88 | 99 | Superior |
Catalytic hydrogenation in flow systems emerges as the most viable industrial method, balancing efficiency with minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
(S)-2-Amino-2-(3-Chlorophenyl)Ethan-1-ol
- Structural Difference : The chlorine substituent is at the meta (3<sup>rd</sup>) position instead of ortho (2<sup>nd</sup>).
- This compound was incorporated into proteolysis-targeting chimeras (PROTACs) for antitumor applications, highlighting its role in medicinal chemistry .
2-Amino-2-(2,4-Difluorophenyl)Ethan-1-ol Hydrochloride
- Structural Difference : Contains two fluorine atoms at the 2<sup>nd</sup> and 4<sup>th</sup> positions on the phenyl ring.
- Impact: Fluorine’s strong electron-withdrawing nature increases the acidity of the hydroxyl and amino groups, altering solubility and reactivity. Molecular weight: 209.62 (C8H10ClF2NO) .
(2r)-2-Amino-2-(3-Bromo-5-Chlorophenyl)Ethan-1-ol Hydrochloride
- Structural Difference : Features bromine (3<sup>rd</sup> position) and chlorine (5<sup>th</sup> position) on the phenyl ring.
- Molecular weight: 286.98 (C8H9BrCl2NO) .
Backbone Modifications
2-(2-Chloro-4-Fluorophenyl)Ethan-1-amine Hydrochloride
- Structural Difference: Ethanamine backbone (lacking the hydroxyl group) instead of ethanolamine.
- Impact : The absence of the hydroxyl group reduces hydrogen-bonding capacity, affecting solubility and bioavailability. Molecular weight: 210.08 (C8H10Cl2FN) .
1-(4-Fluorophenyl)-2-(Methylamino)Ethan-1-ol Hydrochloride
- Structural Difference: Methylamino group replaces the primary amino group.
- Impact: N-methylation decreases polarity and may enhance blood-brain barrier penetration. Molecular weight: 205.66 (C9H13ClFNO) .
Steric and Electronic Effects of Bulky Substituents
(R)-2-Amino-2-(Anthracen-9-yl)Ethan-1-ol Hydrochloride
Discussion of Research Findings
- Substituent Position : Ortho-substituted chlorine (as in the target compound) introduces steric effects that may hinder rotational freedom, whereas meta-substituted analogs (e.g., ) offer better conformational flexibility for biological interactions.
- Halogen Effects : Bromine and fluorine substituents () modulate electronic properties and binding kinetics, with fluorine improving metabolic stability and bromine enhancing hydrophobic interactions.
- Backbone Modifications: Ethanolamine derivatives generally exhibit higher solubility due to the hydroxyl group, while ethanamine analogs () may have improved membrane permeability.
Biological Activity
2-Amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride, also known as (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride, is a chiral compound with significant biological activity. Its unique structure enables it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The compound has been shown to inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, which is crucial for its potential antidepressant effects. Its chiral nature allows for selective binding to specific receptors and enzymes, modulating their activity and leading to various physiological outcomes.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Antidepressant Activity : The compound's ability to enhance neurotransmitter levels suggests its utility in treating depression and anxiety disorders.
- Antipsychotic Effects : Preliminary studies indicate potential antipsychotic properties, warranting further investigation into its efficacy and safety in this context.
- Neuroprotective Properties : It may also exhibit neuroprotective effects, making it a candidate for research into neurodegenerative diseases .
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in Table 1.
Case Studies
Several case studies have explored the compound's biological activity:
- Antidepressant Efficacy : A study investigated the effects of this compound in animal models of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.
- Neuroprotection : Another study assessed the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell lines. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative stress markers .
- Pharmacokinetics and Safety : A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. It showed favorable bioavailability and a low toxicity profile at therapeutic doses, suggesting its potential for clinical use .
Q & A
Q. What are the established synthetic routes for 2-amino-2-(2-chlorophenyl)ethan-1-ol hydrochloride, and what are the critical reaction conditions?
The synthesis typically involves multi-step organic reactions. A common route begins with the condensation of 2-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate, followed by reduction using lithium aluminum hydride (LiAlH4) to yield the amino alcohol. The final step involves salt formation with hydrochloric acid . Critical conditions include:
- Temperature control : Exothermic reactions during reduction require cooling (0–5°C).
- Catalyst selection : Asymmetric synthesis may employ chiral catalysts (e.g., Ru-BINAP) to achieve enantiomeric purity .
- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>98%).
Q. How does the 2-chlorophenyl substituent influence the compound’s physicochemical properties and reactivity?
The 2-chlorophenyl group enhances lipophilicity (logP ≈ 1.8) and stabilizes the molecule via π-π stacking in receptor binding. The chlorine atom’s electronegativity increases electrophilicity at the benzylic carbon, facilitating nucleophilic substitutions. Comparative studies show that para- or meta-chloro analogs exhibit reduced receptor affinity, highlighting the ortho position’s steric and electronic advantages .
Q. What methodologies are recommended for resolving enantiomers of this compound, and how is enantiomeric purity validated?
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% diethylamine. Retention times differ by ~2 minutes for (R)- and (S)-enantiomers .
- Asymmetric Synthesis : Employ catalytic asymmetric Henry reaction with Cu(II)-salen complexes to achieve >90% enantiomeric excess (ee) .
- Validation : Polarimetry ([α]D²⁵ = +15.3° for R-enantiomer) and X-ray crystallography confirm absolute configuration.
Q. How can researchers analyze contradictory data in receptor binding studies involving this compound?
Contradictions often arise from assay variability (e.g., cell type, radioligand concentration). Mitigation strategies include:
- Standardized Protocols : Use HEK293 cells expressing human 5-HT2A receptors and [³H]-ketanserin as a radioligand .
- SAR Analysis : Compare analogs (e.g., bromo or trifluoromethyl substitutions) to identify structural determinants of binding. For example, replacing chlorine with bromine increases 5-HT2A affinity by 3-fold .
- Molecular Dynamics Simulations : Predict binding poses to explain discrepancies between in vitro and in silico results .
Q. What are the best practices for designing in vitro studies to evaluate this compound’s enzyme inhibition potential?
- Enzyme Selection : Target enzymes with known sensitivity to amino alcohols, such as monoamine oxidase-B (MAO-B) or tyrosine hydroxylase .
- Kinetic Assays : Use fluorogenic substrates (e.g., Amplex Red for MAO-B) to measure IC₅₀ values.
- Control Experiments : Include positive inhibitors (e.g., selegiline for MAO-B) and assess off-target effects via kinase profiling panels .
Q. How should researchers troubleshoot low yields in the final hydrochloride salt formation?
- pH Optimization : Adjust reaction pH to 4–5 using concentrated HCl to prevent freebase precipitation.
- Solvent System : Use anhydrous ethanol for salt crystallization to avoid hydrate formation.
- Alternative Salts : Test other counterions (e.g., sulfate) if hydrochloride yield remains suboptimal .
Q. What advanced spectroscopic techniques are essential for characterizing this compound’s solid-state properties?
- X-Ray Powder Diffraction (XRPD) : Confirm crystalline phase purity (characteristic peaks at 2θ = 12.3°, 18.7°).
- Solid-State NMR : Analyze hydrogen bonding networks using ¹³C CPMAS spectra.
- Thermogravimetric Analysis (TGA) : Determine dehydration thresholds (weight loss ~5% at 110°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
